N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
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Overview
Description
N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and is substituted with methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core. The methoxyphenyl and phenyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized for efficiency and yield. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The preparation method disclosed in a recent patent involves the use of methanesulfonate crystal forms, which are suitable for industrial-scale production due to their good solubility and stability .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
Phenethylamine: A simpler analog that lacks the triazolopyrimidine core but shares the phenyl group.
Uniqueness
N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H21N5O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C25H21N5O2/c1-32-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)26-25-28-24(29-30(22)25)27-23(31)19-10-6-3-7-11-19/h2-16,22H,1H3,(H2,26,27,28,29,31) |
InChI Key |
BSLHCQSXMDJENY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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